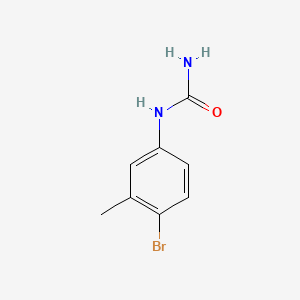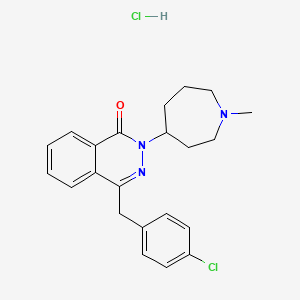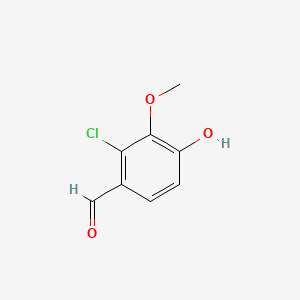
(3,5-Dihydroxy-1-methyl-2,3-dihydroindol-6-yl)iminourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dihydroxy-1-methyl-2,3-dihydroindol-6-yl)iminourea, also known as 3,5-DHM-2,3-DHIU, is an organo-metallic compound that has been used in a variety of scientific applications. It is a versatile compound that can be used as a catalyst, a reagent, and a ligand. It has been studied for its potential to be used as a drug, an antioxidant, and a therapeutic agent. This compound has been studied for its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Antioxidant Properties
- A study by Manfredini et al. (2000) explored molecular combinations of antioxidants, focusing on their radical scavenging activities. The research demonstrated the potential of these combinations in inhibiting malondialdehyde production, indicating a significant antioxidant effect (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).
Enzyme Inhibition and Biological Activity
- Research by Luo et al. (2008) on triazolinone derivatives revealed the importance of enzyme inhibition, particularly targeting protoporphyrinogen oxidase, which is crucial for herbicidal activities. This study provides insights into the development of compounds for agricultural applications (Luo, Jiang, Wang, Chen, & Yang, 2008).
Potential Therapeutic Applications
- A study by Kim et al. (2008) investigated the pharmacokinetics of a novel compound, focusing on its potential as an anti-fibrotic drug. This research highlights the therapeutic implications of such compounds in treating fibrosis and related conditions (Kim, Kim, Lee, Chang, Lee, Kim, & Sheen, 2008).
- Glomb and Lang (2001) isolated and characterized glyoxal-arginine modifications, providing valuable insights into potential therapeutic applications of these modifications in various medical conditions (Glomb & Lang, 2001).
Chemical Synthesis and Modification
- Novikov et al. (2005) conducted a synthesis of novel derivatives of 6-methyluracil and related compounds, highlighting the chemical versatility and potential applications of these derivatives in various scientific fields (Novikov, Ozerov, & Sim, 2005).
Miscellaneous Applications
- The research by Kausar et al. (2013) on heteroaromatic poly(thiourea-imide-ester)s illustrates the diverse applications of these compounds in materials science, particularly in the development of high-performance polymers (Kausar, Zulfiqar, & Sarwar, 2013).
Propiedades
IUPAC Name |
(3,5-dihydroxy-1-methyl-2,3-dihydroindol-6-yl)iminourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-8(15)6(3-7(5)14)12-13-10(11)17/h2-3,9,15-16H,4H2,1H3,(H2,11,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPQKUXROCKTSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC(=C(C=C21)N=NC(=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dihydroxy-1-methyl-2,3-dihydroindol-6-yl)iminourea | |
CAS RN |
30552-37-5 |
Source


|
| Record name | (1,2,3,5(Or 1,2,3,6)-tetrahydro-3-hydroxy-1-methyl-5(or 6)-oxo-6H(or 5H)-indol-6(or 5)-al) semicarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030552375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,2,3,5(or 1,2,3,6)-tetrahydro-3-hydroxy-1-methyl-5(or 6)-oxo-6H(or 5H)-indol-6(or 5)-al] semicarbazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














